molecular formula C15H15ClN4O4 B4358908 {1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE

{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE

Cat. No.: B4358908
M. Wt: 350.76 g/mol
InChI Key: SMSAGUIHGRTNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrrolidinylcarbonyl group, and a chloronitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions. The resulting pyrazole is then subjected to further functionalization to introduce the pyrrolidinylcarbonyl group and the chloronitrophenoxy moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloronitrophenoxy moiety can be reduced to a phenol derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can yield various substituted phenoxy derivatives.

Scientific Research Applications

{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    {1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE: shares similarities with other pyrazole derivatives, such as this compound.

    Other pyrazole derivatives: These compounds may have different substituents on the pyrazole ring, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[1-[(2-chloro-4-nitrophenoxy)methyl]pyrazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O4/c16-12-9-11(20(22)23)3-4-14(12)24-10-19-8-5-13(17-19)15(21)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSAGUIHGRTNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE
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{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE
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{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE

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